Methyl 2-formyl-1H-pyrrole-1-carboxylate

Synthetic Chemistry Heterocycle Synthesis Protecting Group Strategy

Researchers synthesizing pyrrolizine/pyrrolizidine scaffolds face regioselectivity challenges with unprotected 2-formylpyrroles. Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS 123892-37-5) solves this with its electron-withdrawing N-carboxylate group, enabling: - Regioselective intramolecular cycloadditions for aza-bicyclic skeletons - Orthogonal protection complementary to acid-labile N-Boc groups - Direct access via heterocyclic interconversion methodology ≥95% purity; inquire for bulk packaging and global delivery options.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 123892-37-5
Cat. No. B048071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-formyl-1H-pyrrole-1-carboxylate
CAS123892-37-5
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)N1C=CC=C1C=O
InChIInChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3
InChIKeyATDMXOTWSCZHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-formyl-1H-pyrrole-1-carboxylate: Bifunctional Pyrrole Building Block


Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS: 123892-37-5) is a heterocyclic building block characterized by a pyrrole core substituted with a formyl group at the 2-position and a methyl ester at the N-1 position . This precise arrangement of an electron-withdrawing N-carboxylate and a reactive 2-formyl group distinguishes it from other pyrrole derivatives, enabling specific reactivity patterns in the synthesis of biologically active heterocycles [1]. The compound serves as a versatile intermediate in the construction of complex molecular architectures, including pyrrolizine and pyrrolizidine scaffolds, which are prevalent in natural products and pharmaceutical agents [1].

Bifunctional pyrrole building block N-Carboxylate ester protection combined with reactive 2-formyl group.
Regioselective cascade synthesis Enables construction of pyrrolizine and pyrrolizidine scaffolds.
Orthogonal protecting group strategy Stable N-carboxylate differs from acid-labile N-Boc and non-protecting N-alkyl analogs.

Why Generic 2-Formylpyrroles Cannot Substitute


Substituting Methyl 2-formyl-1H-pyrrole-1-carboxylate with other 2-formylpyrroles—such as 1-methyl-2-pyrrolecarboxaldehyde (CAS: 1192-58-1), N-Boc-pyrrole-2-carboxaldehyde (CAS: 161282-57-1), or the 3-carboxylate isomer (CAS: 19075-68-4)—introduces significant and often deleterious changes in chemical behavior. The N-methyl and N-Boc analogs lack the electron-withdrawing ester group, which alters the electrophilicity of the formyl carbon and the nucleophilicity of the pyrrole ring, fundamentally changing reaction rates and regioselectivity [1]. The 3-carboxylate regioisomer places the ester group at a different position, which can sterically hinder or electronically deactivate key reactive sites, rendering it unsuitable for applications that require precise N-protection or specific substitution patterns [1]. Even within the 2-formylpyrrole class, subtle structural modifications can drastically alter outcomes in multi-step syntheses, as the N-carboxylate group in the target compound serves as both a protecting group and a tunable handle for subsequent transformations . Generic substitution without rigorous re-optimization introduces risk of synthetic failure, lower yields, and impurity profiles that compromise downstream research integrity .

N-Methyl analog lacks protection
1-Methyl-2-pyrrolecarboxaldehyde offers no nitrogen protection, which may lead to unwanted side reactions in multi-step sequences.
N-Boc acid lability may limit orthogonal steps
N-Boc-pyrrole-2-carboxaldehyde is acid-labile; its stability profile may not transfer where both acidic and basic conditions are required.
3-Carboxylate isomer alters electrophilicity
Methyl 2-formyl-1H-pyrrole-3-carboxylate lacks direct N-carboxylate conjugation, which may reduce formyl reactivity and shift regioselectivity.

Differentiation from Structural Analogs


N-Carboxylate vs. N-Methyl Protecting Group Stability

Methyl 2-formyl-1H-pyrrole-1-carboxylate uniquely features an N-carboxylate ester, which serves as a protecting group that can be selectively removed or further functionalized. In contrast, the N-methyl analog (1-methyl-2-pyrrolecarboxaldehyde) offers no such protection, leading to unwanted side reactions at the pyrrole nitrogen in subsequent steps [1]. The N-Boc analog (N-Boc-pyrrole-2-carboxaldehyde) provides a labile protecting group, but its lability to both acidic and basic conditions can limit its utility in multi-step sequences where the N-carboxylate's greater stability is required [1].

Protecting Group Stability
Class-level inference
N-carboxylate stable to acid/base; N-Boc acid-labile; N-Me offers no protection
Supports orthogonal protection in multi-step synthesis
Stability profiles are class-level; confirm under specific reaction conditions
Synthetic Chemistry Heterocycle Synthesis Protecting Group Strategy

2-Formyl-1-carboxylate vs. 3-Carboxylate Regioisomer Reactivity

Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS 123892-37-5) is the N-1 carboxylate isomer. Its regioisomer, Methyl 2-formyl-1H-pyrrole-3-carboxylate (CAS 19075-68-4), places the ester at the 3-position. This structural difference leads to distinct reactivity profiles. The 1-carboxylate isomer activates the 2-position formyl group toward nucleophilic attack due to the electron-withdrawing effect of the N-carboxylate, while the 3-carboxylate isomer experiences a different electronic distribution that can deactivate the 2-position [1].

Regioisomer Reactivity
Cross-study comparable
1-Carboxylate activates 2-formyl; 3-carboxylate lacks conjugation
Higher formyl electrophilicity may improve condensations
Electronic inference; experimental validation advised
Synthetic Chemistry Regioselectivity Pyrrole Chemistry

Efficiency in Pyrrolizine Skeleton Synthesis

Methyl 2-formyl-1H-pyrrole-1-carboxylate has been specifically employed as a key building block in metal-free cascade reactions to generate biologically valuable aza-bicyclic skeletons, such as pyrrolizine and pyrrolizidine derivatives [1]. This is achieved through regioselective intramolecular 1,3-dipolar cycloadditions and stereoselective Knoevenagel/Michael/cyclization sequences [1]. While other 2-formylpyrroles can be used in similar reactions, the N-carboxylate group in the target compound is critical for the required regio- and stereoselectivity, as it can direct the approach of nucleophiles and dipolarophiles [1].

Pyrrolizine Synthesis
Head-to-head
Enables regioselective cascade to pyrrolizine/pyrrolizidine
Reported efficient building block for alkaloid scaffolds
Results from metal-free cascade reactions
Medicinal Chemistry Alkaloid Synthesis Cascade Reactions

Heterocyclic Interconversion Route Advantage

Methyl 2-formyl-1H-pyrrole-1-carboxylate can be accessed via a heterocyclic interconversion from 5-substituted oxazoles . This method allows for the introduction of diverse substituents, including halogenated heterocycles, which can be further functionalized . This route is advantageous compared to traditional pyrrole syntheses (e.g., Knorr pyrrole synthesis) which may be limited in scope or require harsher conditions.

Synthetic Route
Class-level inference
Oxazole interconversion enables diverse N-substituted 2-formylpyrroles
Accesses substitution patterns difficult via classical routes
Route scope requires experimental verification
Synthetic Methodology Process Chemistry Building Block

Optimal Research and Development Applications


Divergent Pyrrolizine and Pyrrolizidine Alkaloid Synthesis

This compound is a validated starting material for the divergent synthesis of pyrrolizine and pyrrolizidine derivatives, which are core structures in numerous bioactive natural products and pharmaceutical leads. The N-carboxylate group enables regioselective intramolecular cycloadditions, a key advantage over other 2-formylpyrroles [1]. This application is supported by direct evidence of its use in metal-free cascade syntheses to access these complex aza-bicyclic skeletons [1].

N-Protected Pyrrole Libraries for Medicinal Chemistry

The stable N-carboxylate protecting group makes this compound ideal for the synthesis of diverse pyrrole libraries where the nitrogen atom must be protected during subsequent functionalization steps. Its stability profile is distinct from acid-labile N-Boc pyrroles, offering a complementary protecting group strategy [1]. This is a critical consideration in medicinal chemistry programs requiring orthogonal protection.

Advanced Functionalized Pyrroles via Heterocyclic Interconversion

Researchers requiring 2-formylpyrroles with specific substituents (e.g., halogens for cross-coupling) can benefit from the heterocyclic interconversion methodology that directly yields this compound and its derivatives [1]. This route provides a more direct and versatile entry to complex pyrroles compared to traditional syntheses, making it a strategic choice for building block procurement [1].

Investigating 2-Formylpyrrole Reactivity and Electronic Effects

The unique combination of an electron-withdrawing N-carboxylate and an electrophilic 2-formyl group makes this compound a valuable model substrate for studying substituent effects on pyrrole reactivity. Its well-defined electronic structure allows for systematic investigation of nucleophilic additions, condensations, and cycloadditions, contributing to fundamental understanding in heterocyclic chemistry [1].

Application
Selection Property
Validation Focus
Pyrrolizine/pyrrolizidine scaffold synthesis
N-Carboxylate-directed regioselective cycloaddition
Cascade reaction efficiency with target building block
N-Protected pyrrole library synthesis
Stable N-carboxylate orthogonal protection
Compatibility under acidic and basic conditions
Complex substituted 2-formylpyrrole synthesis
Oxazole interconversion route accessibility
Scope of accessible substitution patterns
Pyrrole electronic effect studies
Dual electron-withdrawing/electrophilic character
Reactivity profile with nucleophiles

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